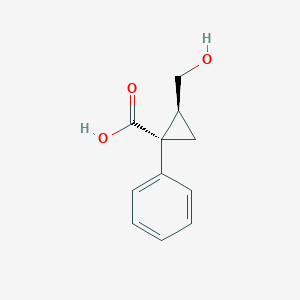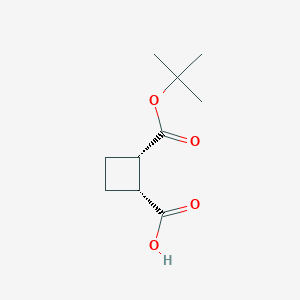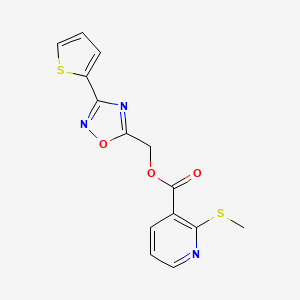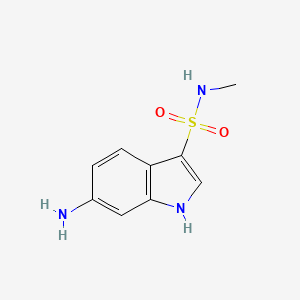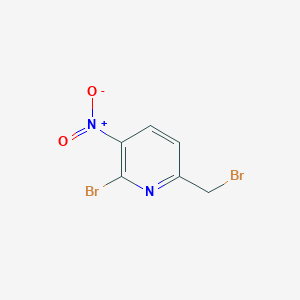
2-Bromo-6-(bromomethyl)-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(bromomethyl)-3-nitropyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of bromine and nitro functional groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(bromomethyl)-3-nitropyridine typically involves the bromination of 6-methyl-3-nitropyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, safety measures are crucial due to the hazardous nature of bromine and the potential for side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(bromomethyl)-3-nitropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 2-Bromo-6-(bromomethyl)-3-aminopyridine.
Oxidation: Formation of this compound-4-carboxylic acid.
Applications De Recherche Scientifique
2-Bromo-6-(bromomethyl)-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(bromomethyl)-3-nitropyridine involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules, potentially affecting enzymatic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methylpyridine: Lacks the nitro group, making it less reactive in certain types of reactions.
2-Bromo-6-(bromomethyl)-1,1’-biphenyl: Contains an additional aromatic ring, which can influence its chemical properties and applications.
Uniqueness
2-Bromo-6-(bromomethyl)-3-nitropyridine is unique due to the presence of both bromine and nitro groups on the pyridine ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C6H4Br2N2O2 |
|---|---|
Poids moléculaire |
295.92 g/mol |
Nom IUPAC |
2-bromo-6-(bromomethyl)-3-nitropyridine |
InChI |
InChI=1S/C6H4Br2N2O2/c7-3-4-1-2-5(10(11)12)6(8)9-4/h1-2H,3H2 |
Clé InChI |
GLLUVUQEKQGRSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1CBr)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


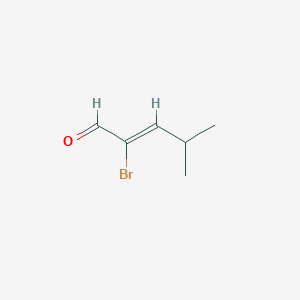


![1-(6-Bromo-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B13352796.png)
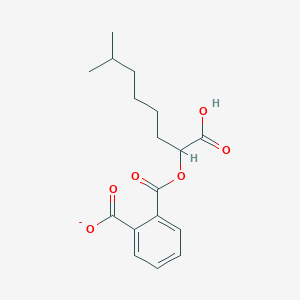

![3-[(benzylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352807.png)
